4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one
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Overview
Description
4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one is a complex organic compound that features a thiophene ring and a triphenylphosphine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-1,3-butadiene, in the presence of a sulfur source.
Introduction of the Triphenylphosphine Group: The triphenylphosphine moiety can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It could modulate various biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiophen-2-yl)-1-(triphenylphosphoranylidene)butan-2-one
- 4-(Thiophen-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-ol
Uniqueness
4-(Thiophen-2-yl)-1-(triphenyl-lambda~5~-phosphanylidene)but-3-en-2-one is unique due to its specific structural features, such as the combination of a thiophene ring and a triphenylphosphine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
923025-64-3 |
---|---|
Molecular Formula |
C26H21OPS |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-thiophen-2-yl-1-(triphenyl-λ5-phosphanylidene)but-3-en-2-one |
InChI |
InChI=1S/C26H21OPS/c27-22(18-19-26-17-10-20-29-26)21-28(23-11-4-1-5-12-23,24-13-6-2-7-14-24)25-15-8-3-9-16-25/h1-21H |
InChI Key |
QWELKLCATRLFPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)C=CC2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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